2-Imino-1,2-dihydroanthracen-1-ol
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Overview
Description
2-Imino-1,2-dihydroanthracen-1-ol is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an imino group (-NH) and a hydroxyl group (-OH) attached to the anthracene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1,2-dihydroanthracen-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The reaction typically proceeds under mild conditions, using a suitable nucleophile such as 2-aminoethanol. The reaction conditions may vary, but generally, the process involves heating the reactants in a solvent like ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Imino-1,2-dihydroanthracen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives. Substitution reactions can lead to a wide range of substituted anthracene compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Imino-1,2-dihydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The imino and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Imino-1,10-phenanthrolyl: This compound shares a similar imino group but has a different aromatic backbone, leading to distinct chemical and biological properties.
2-Imino-1,2-dihydroquinoline: Another similar compound with a quinoline backbone, which also exhibits unique reactivity and applications.
Uniqueness
2-Imino-1,2-dihydroanthracen-1-ol is unique due to its specific anthracene backbone combined with the imino and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .
Properties
Molecular Formula |
C14H11NO |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-imino-1H-anthracen-1-ol |
InChI |
InChI=1S/C14H11NO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,14-16H |
InChI Key |
MNFXJOKBCILPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(C(=N)C=CC3=CC2=C1)O |
Origin of Product |
United States |
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